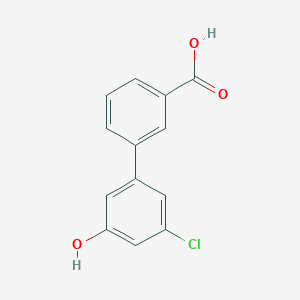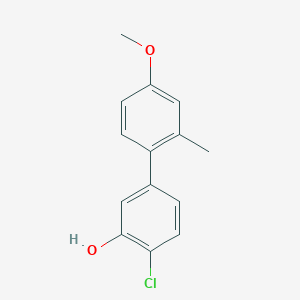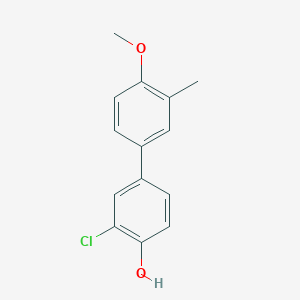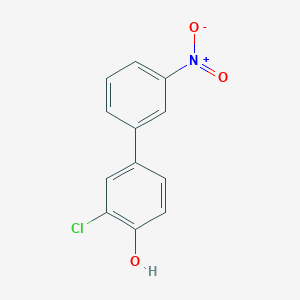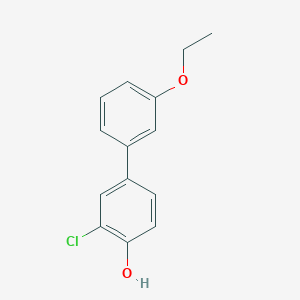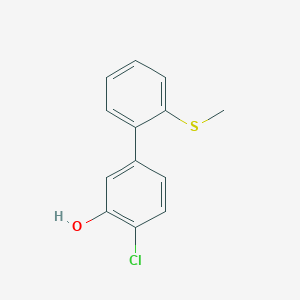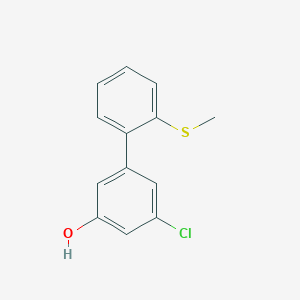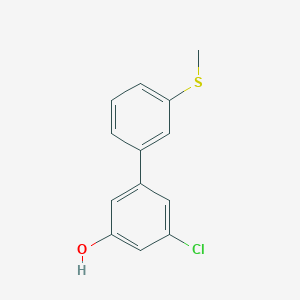
3-Chloro-5-(4-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-methylthiophenyl)phenol, 95% (3C5MTP) is a compound of interest for the scientific community due to its diverse applications in research and development. It is a highly pure compound with an overall purity of 95%, and it has been used in a variety of experiments in the laboratory. In
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals and other compounds of interest. It has also been used as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is not well understood. However, it is believed that the compound is able to interact with proteins, enzymes, and other biomolecules in a manner that modulates their activity. This is likely due to the presence of the chlorine atom on the aromatic ring, which is able to form hydrogen bonds with the biomolecules. Additionally, the methylthiophenyl group of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is able to interact with biomolecules in a manner that is similar to that of other small molecules.
Biochemical and Physiological Effects
3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to inhibit the activity of enzymes such as cytochrome P450, as well as to modulate the activity of other enzymes. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the activity of various hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% in laboratory experiments has a number of advantages and limitations. One of the main advantages of 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is its high purity, which allows for the synthesis of highly pure compounds. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is relatively easy to handle and store, and it is relatively inexpensive. However, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% is also relatively unstable, and it can be difficult to work with in certain conditions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-Chloro-5-(4-methylthiophenyl)phenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of compounds of interest. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used to study the structure and function of proteins, as well as to develop new drugs and therapies. Additionally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used in the development of new catalysts for organic reactions, as well as in the development of new materials. Finally, 3-Chloro-5-(4-methylthiophenyl)phenol, 95% could be used in the study of the effects of environmental pollutants on human health.
Synthesemethoden
3-Chloro-5-(4-methylthiophenyl)phenol, 95% can be synthesized by a process called nucleophilic aromatic substitution. This process involves the use of a strong nucleophile, such as an amine, to replace a chlorine atom on the aromatic ring of 3-Chloro-5-(4-methylthiophenyl)phenol, 95%. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, and can be catalyzed by a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is purified by column chromatography.
Eigenschaften
IUPAC Name |
3-chloro-5-(4-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVSHVAPULBRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylthiophenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

